

# Theoretical Insights into (3-Bromopyridin-2-yl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (3-Bromopyridin-2-yl)methanol

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For the attention of: Researchers, Scientists, and Drug Development Professionals

## Abstract

**(3-Bromopyridin-2-yl)methanol** is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, its structural and electronic properties are crucial for the rational design of novel therapeutics and functional materials.[1][2] This technical guide provides a summary of the theoretical and computational studies on this molecule and its close analogs, offering insights into its molecular geometry, vibrational modes, and electronic characteristics. Due to a lack of specific theoretical studies on **(3-Bromopyridin-2-yl)methanol**, this guide leverages comprehensive data from its structural analog, 3-bromo-2-hydroxypyridine, to infer and discuss its physicochemical properties. The methodologies presented herein, including Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are standard in the field and provide a robust framework for understanding bromopyridine systems.[1]

## Introduction

Substituted pyridines are fundamental scaffolds in a vast array of pharmacologically active compounds.[2] The presence of a bromine atom and a hydroxymethyl group on the pyridine ring of **(3-Bromopyridin-2-yl)methanol** offers two distinct reactive sites for synthetic modification, making it a valuable precursor in the development of complex molecular architectures.[1] The bromine atom can participate in various cross-coupling reactions, while the hydroxymethyl group can be oxidized or converted to other functional groups.[1]

Understanding the theoretical underpinnings of this molecule's structure and reactivity is paramount for its effective utilization in drug discovery and materials science.

## Molecular Structure and Properties

**(3-Bromopyridin-2-yl)methanol**, with the chemical formula  $C_6H_6BrNO$  and a molecular weight of approximately 188.02 g/mol, is a solid at room temperature.<sup>[3][4]</sup> Its structure is characterized by a pyridine ring substituted with a bromine atom at the 3-position and a hydroxymethyl group at the 2-position.

Identifier	Value
IUPAC Name	(3-bromopyridin-2-yl)methanol <sup>[4]</sup>
CAS Number	52378-64-0 <sup>[3][4]</sup>
Molecular Formula	$C_6H_6BrNO$ <sup>[3]</sup>
Molecular Weight	188.02 g/mol <sup>[4]</sup>
InChIKey	FTTLCYCJDYIEFO-UHFFFAOYSA-N <sup>[4]</sup>

## Computational Analysis

In the absence of direct computational studies on **(3-Bromopyridin-2-yl)methanol**, we present data from a detailed theoretical investigation of its close analog, 3-bromo-2-hydroxypyridine, performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.<sup>[1]</sup> These computational methods are well-established for providing reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.

## Optimized Molecular Geometry

The optimized geometric parameters for the analog 3-bromo-2-hydroxypyridine were calculated using both Hartree-Fock (HF) and DFT methods. The following table summarizes key bond lengths and angles.

Parameter	Hartree-Fock (HF)	Density Functional Theory (DFT/B3LYP)
Bond Lengths (Å)		
C-Br	1.889	1.915
C-C (ring)	1.385 - 1.401	1.395 - 1.412
**Bond Angles (°) **		
C-C-Br	120.5	120.1
C-N-C	117.8	118.2
C-C-O	119.5	119.9
Data sourced from a computational study on the analog 3-bromo-2-hydroxypyridine. <a href="#">[1]</a>		

## Vibrational Spectroscopy

Theoretical vibrational analysis is crucial for interpreting experimental infrared and Raman spectra. The calculated vibrational frequencies for an analog, 3-pyridinemethanol, are presented below, showcasing the assignments for key functional groups.

Vibrational Mode	Calculated Wavenumber (cm <sup>-1</sup> ) (DFT/B3LYP)	Experimental Wavenumber (cm <sup>-1</sup> ) (FT-IR)	Assignment
O-H Stretch	3658	3380	Stretching of the hydroxyl group
C-H Stretch (Aromatic)	3070	3065	Stretching of C-H bonds on the pyridine ring
C-H Stretch (Aliphatic)	2960	2950	Stretching of C-H bonds in the CH <sub>2</sub> group
C=N Stretch	1595	1585	Ring stretching within the pyridine core
C=C Stretch	1480	1475	Ring stretching within the pyridine core
O-H Bend	1340	1335	In-plane bending of the hydroxyl group
C-O Stretch	1030	1025	Stretching of the carbon-oxygen bond

Data sourced from a computational study on the analog 3-pyridinemethanol.[\[1\]](#)

## Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[\[1\]](#) The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[\[1\]](#) A smaller gap suggests higher reactivity.

Molecular Orbital	Energy (eV) in Methanol
HOMO	-6.879
LUMO	-1.475
HOMO-LUMO Gap ( $\Delta E$ )	5.403
Data based on the analogous compound 3-bromo-2-hydroxypyridine calculated at the B3LYP/6-311++G(d,p) level. <a href="#">[1]</a>	

The calculated HOMO-LUMO gap of 5.403 eV for the analog in methanol suggests significant stability.[\[1\]](#)

## Experimental and Computational Protocols

### Synthesis of Bromopyridines

A general method for the synthesis of 3-bromopyridine involves the direct bromination of pyridine. The protocol includes the following steps:

- Pyridine and 80-95% sulfuric acid are cooled to 0°C.
- Bromine is added dropwise to the solution.
- The reaction mixture is heated to 130-140°C for 7-8 hours.
- After the reaction, the mixture is cooled in an ice bath.
- The pH is adjusted to 8 with a 6N sodium hydroxide solution.
- The product is extracted with an organic solvent, followed by drying, filtration, concentration, and distillation.

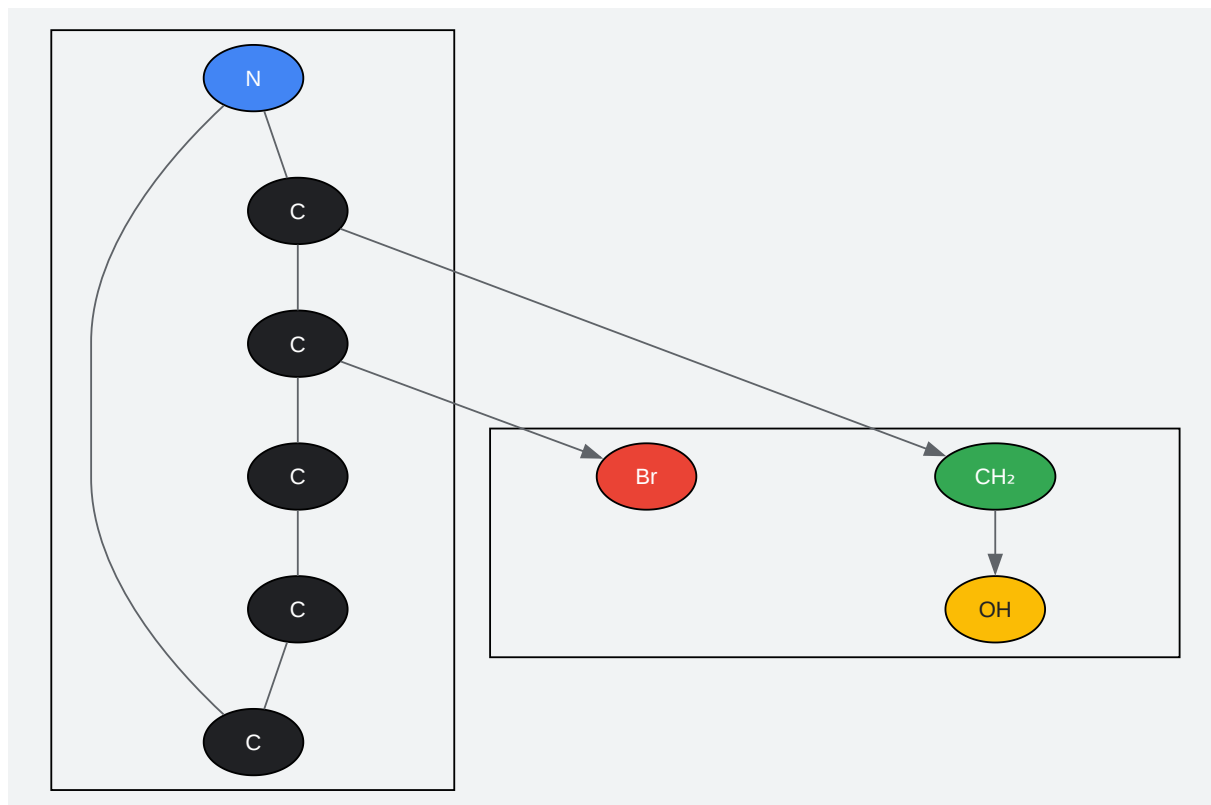
### Computational Methodology

The theoretical data presented for the analog 3-bromo-2-hydroxypyridine was obtained using the following computational protocol:

- Software: Gaussian 09 program package.
- Method: Density Functional Theory (DFT) and Hartree-Fock (HF).
- Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
- Basis Set: 6-311++G(d,p).
- Procedure:
  - The molecular geometry was optimized to a minimum energy state.
  - Vibrational frequency calculations were performed on the optimized geometry to confirm it as a true minimum and to obtain theoretical vibrational spectra.
  - Frontier Molecular Orbital (HOMO and LUMO) energies were calculated from the optimized structure.
  - The effects of different solvents (gas phase, water, DMSO, methanol) were modeled using a continuum solvation model.[\[1\]](#)

## Visualizations

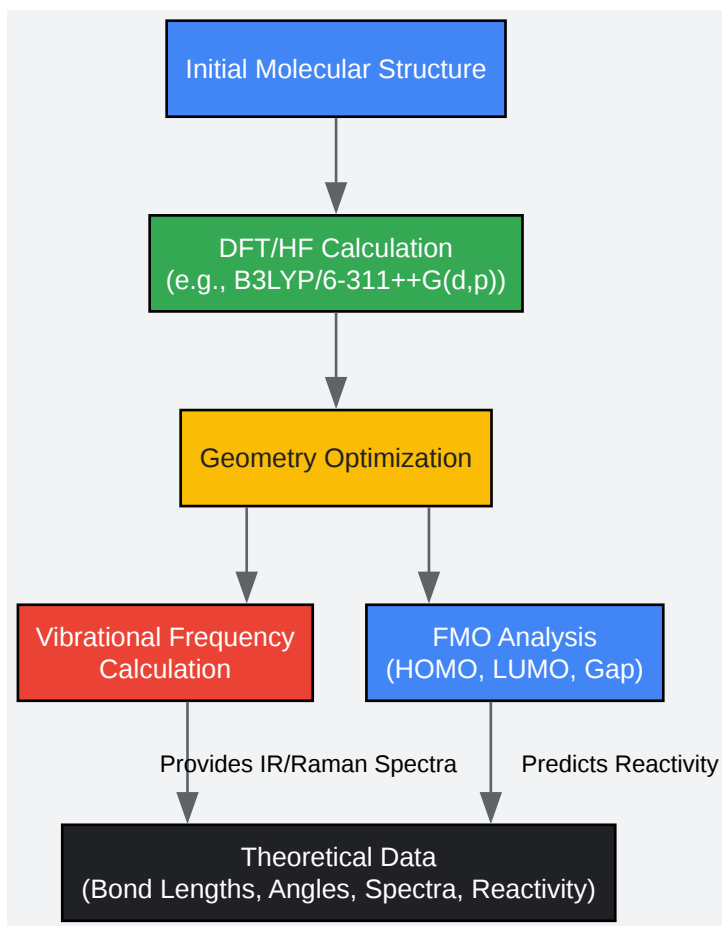
### Molecular Structure



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Caption: Molecular structure of **(3-Bromopyridin-2-yl)methanol**.

## Computational Workflow

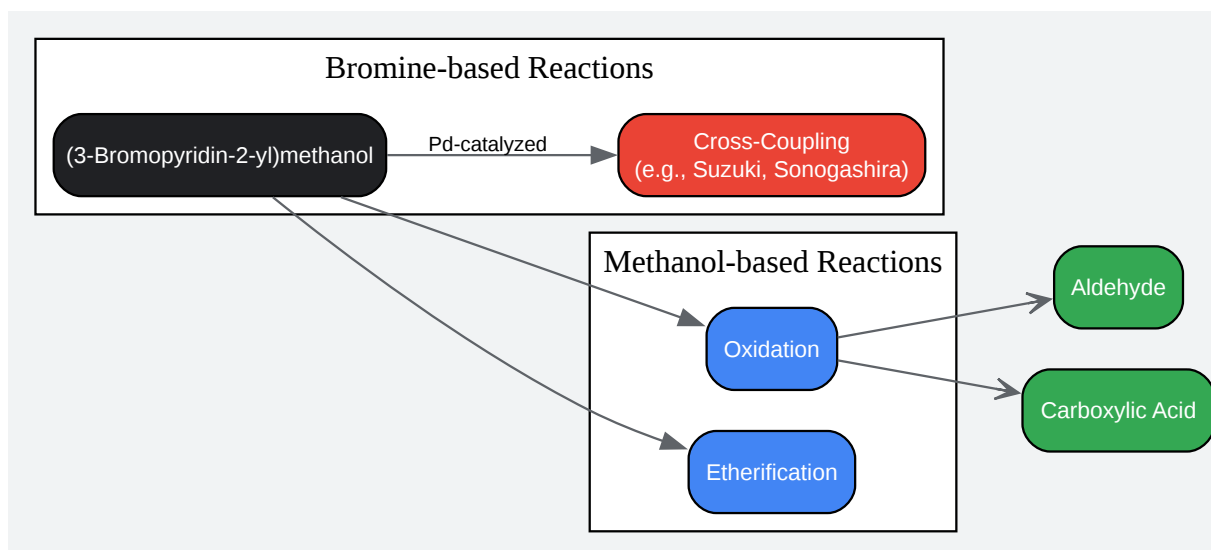


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Caption: A generalized workflow for the computational analysis of bromopyridine derivatives.

## Reactivity and Derivatization Pathways





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Caption: Potential synthetic transformations of **(3-Bromopyridin-2-yl)methanol**.

## Conclusion

While direct theoretical studies on **(3-Bromopyridin-2-yl)methanol** are not extensively available in the current literature, a comprehensive analysis of its close structural analog, 3-bromo-2-hydroxypyridine, provides valuable insights into its likely geometric and electronic properties. The computational data suggests that this class of molecules is characterized by high stability, as indicated by a large HOMO-LUMO gap. The established protocols for both synthesis and computational analysis offer a clear pathway for further investigation and utilization of **(3-Bromopyridin-2-yl)methanol** as a key intermediate in the development of new chemical entities for the pharmaceutical and materials science sectors. Future computational work should focus on the specific title compound to further refine our understanding of the influence of the hydroxymethyl group on its properties.

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